GM6 protein
Description
Properties
CAS No. |
148168-22-3 |
|---|---|
Molecular Formula |
C11H20N2O2 |
Synonyms |
GM6 protein |
Origin of Product |
United States |
Molecular Architecture and Fundamental Nature of the Gm6 Peptide
Amino Acid Composition and Primary Sequence (Phe-Ser-Arg-Tyr-Ala-Arg)
The primary structure of GM6 is a hexapeptide with the amino acid sequence Phenylalanine-Serine-Arginine-Tyrosine-Alanine-Arginine (Phe-Ser-Arg-Tyr-Ala-Arg). researchgate.netugent.be This sequence represents a specific arrangement of these six amino acids linked by peptide bonds, forming the linear chain of the peptide. rapidnovor.com The sequence can also be represented using single-letter codes as FSRYAR. ugent.be GM6 is described as a cationic linear peptide. researchgate.netsrce.hr
Structural Relationship to the Full-Length Motoneuronotrophic Factor (MNTF)
GM6 is an analog of an active site found within the endogenous 33-amino acid motoneuronotrophic factor (MNTF), sometimes referred to as MNTF1. researchgate.netsrce.hrresearchgate.net MNTF is a developmental-stage neurotrophic factor first discovered in rat muscle. researchgate.netresearchgate.net An orthologous human protein was later cloned and its amino acid and cDNA sequences were analyzed. researchgate.netresearchgate.net GM6 is designed to represent the smallest active site of MNTF and appears to retain some of the functional activity of the full-length protein. researchgate.netresearchgate.netgenervon.com MNTF itself is a multifactorial regulatory peptide believed to govern the differentiation, development, protection, and repair of the human nervous system during fetal development, with peak expression around the ninth week of gestation. genervon.comgenervon.com
Physicochemical Attributes Relevant to Biological Distribution (e.g., Blood-Brain Barrier Transitivity)
Several physicochemical properties of GM6 are relevant to its distribution within the body, particularly its ability to cross biological membranes like the blood-brain barrier (BBB). GM6 is a cationic peptide. researchgate.netsrce.hr Its molecular weight is approximately 799 Da. researchgate.netresearchgate.net Studies using biomimetic high-performance liquid chromatography (HPLC) have been conducted to estimate its lipophilicity, protein binding, and phospholipid binding. researchgate.netsrce.hr These studies suggest that GM6 possesses favorable drug-like properties. srce.hrgenervon.com
Based on these measurements, GM6 is predicted to have a high cell partition, indicating that its concentration inside cells is estimated to be significantly higher than outside cells. researchgate.netsrce.hr The estimated brain tissue binding of GM6 is higher than its plasma protein binding, suggesting that the total concentration of GM6 in the brain is expected to be higher than in plasma. srce.hr The estimated brain-to-plasma total concentration ratio is approximately 1.65. researchgate.netsrce.hrgenervon.com This supports the prediction that GM6 can partition into tissues and demonstrates good brain penetration. researchgate.netsrce.hrgenervon.comgenervon.com The ability of peptides to cross the blood-brain barrier can occur through various mechanisms, including transmembrane diffusion, which is influenced by lipid solubility, and saturable transport systems. nih.gov GM6's small size and molecular weight are considered factors that facilitate its ability to rapidly transit the human blood-brain barrier. genervon.comgenervon.comgenervon.com
Here is a summary of some physicochemical attributes of GM6:
| Property | Value | Source |
| Molecular Weight | ~799 Da | researchgate.netresearchgate.net |
| Nature | Cationic linear peptide | researchgate.netsrce.hr |
| Estimated Brain-to-Plasma Ratio | 1.65 | researchgate.netsrce.hrgenervon.com |
| Estimated Cell Partition (Kpcell) | 5.2 | researchgate.netsrce.hr |
| Estimated Volume of Distribution | 7.8 L/kg | srce.hrgenervon.comgenervon.com |
This table presents key physicochemical data points derived from research on GM6, highlighting properties relevant to its biological behavior and distribution.
Molecular Mechanisms of Action of the Gm6 Peptide
Extracellular Receptor Binding and Associated Ligand-Receptor Interactions
GM6 demonstrates the ability to interact with several key extracellular receptors, suggesting its involvement in diverse biological pathways. These interactions are crucial for initiating the downstream cellular responses attributed to GM6. genervon.comgenervon.com
Insulin (B600854) Receptor Alpha (IR-α) Binding and Allosteric Modulation
A significant interaction of the GM6 peptide is with the insulin receptor (IR). genervon.comgenervon.com Research indicates that GM6 specifically binds to the beta subunit, which contains the tyrosine kinase domain, of the Insulin Receptor. genervon.com Furthermore, GM6 functions as a positive allosteric modulator of insulin receptor alpha (IR-α). genervon.com This interaction leads to increased phosphorylation of the insulin receptor at tyrosine 972 in cells stimulated with GM6, serving as an indicator of the modulation of the insulin signaling cascade. genervon.com Studies have also shown that GM6 treatment can increase the protein abundance of the insulin receptor in various cell types, including human brain microvascular endothelial cells (HBMVECs), Ntera2 differentiated cells, and GABAergic neurons. genervon.com
Notch Receptor Family (Notch 1-4) Engagement
The GM6 peptide engages with members of the Notch receptor family, specifically Notch 1, Notch 2, Notch 3, and Notch 4. genervon.com GM6 acts as an agonist for these Notch receptors. genervon.com Transcriptome analysis in SH-SY5Y neuroblastoma cells treated with GM6 revealed that early responses (within 6 hours) include the upregulation of components within the Notch signaling pathway. researchgate.net
Patched 1 and Smoothened Frizzled Class Receptor Association
GM6 has been shown to interact with both Patched 1 (PTCH1) and Smoothened Frizzled Class Receptor (SMO). genervon.com PTCH1 is a receptor for the Sonic Hedgehog (SHH) signaling pathway and typically acts to suppress SMO activity. mdpi.com Upon binding of the SHH ligand to PTCH1, SMO is disinhibited, leading to the activation of downstream signaling that promotes cell proliferation. mdpi.com The interaction of GM6 with these components suggests a potential influence on the Hedgehog signaling pathway.
Nerve Growth Factor Receptor (NGFR) Upregulation and Interaction
The expression of the Nerve Growth Factor Receptor (NGFR) is upregulated by treatment with the GM6 peptide. genervon.comgenervon.com This transcriptional upregulation of NGFR in cells such as SH-SY5Y neuroblastoma cells indicates that GM6 may enhance cellular responsiveness to nerve growth factors, which are critical for neuronal survival and function. genervon.com
Fibroblast Growth Factor Receptor Like 1 (FGFRL1) Modulation
GM6 also modulates the expression of Fibroblast Growth Factor Receptor Like 1 (FGFRL1), leading to its upregulation. genervon.comgenervon.com FGFRL1 is a unique member of the Fibroblast Growth Factor Receptor (FGFR) family, possessing extracellular immunoglobulin-like domains similar to classical FGFRs but lacking the intracellular tyrosine kinase domain. researchgate.net FGFRL1 is known to bind FGF ligands and heparin with high affinity and has been implicated in various cellular processes. researchgate.net
Intracellular Signal Transduction Cascade Activation
The binding of GM6 to its various extracellular receptors initiates a cascade of intracellular signaling events. genervon.comgenervon.com Key pathways activated by GM6 include the insulin signaling cascade, the Notch Intracellular Domain (NICD) pathway, and the mitogen-activated protein kinase (MAPK) signaling cascade. genervon.comgenervon.com Modulation of the insulin signaling cascade involves downstream proteins such as Shc, PTB domain, IRS-1, PI3 kinase, and SOCS. genervon.com These convergent signaling pathways ultimately influence the activity of core transcription factors, including HES7, GLI1, HOXD11, and STAT3. genervon.comgenervon.com These transcription factors collectively regulate the expression of a vast number of genes, mediating the diverse biological effects of the GM6 peptide. genervon.com Early transcriptional responses to GM6 treatment include the upregulation of components involved in Notch and Hedgehog signaling. researchgate.net
Receptor Interactions and PubChem CIDs
Insulin Signaling Pathway Activation
GM6 has been identified as an agonist of insulin receptors. genervon.com Research indicates that GM6 acts as a positive allosteric modulator for the insulin receptor alpha subunit. genervon.com Furthermore, GM6 treatment has been shown to increase the protein abundance of the insulin receptor in various cell types, including human brain microvascular endothelial cells (HBMVECs), Ntera2 differentiated cells, and GABAergic Neurons. genervon.com Stimulation of cells with GM6 leads to increased phosphorylation of the insulin receptor at tyrosine 972. genervon.com This phosphorylation event is indicative of the activation and modulation of the insulin signaling cascade. genervon.com Downstream proteins implicated in this GM6-mediated signaling include Shc, PTB domain, IRS-1, PI3 kinase, and SOCS. genervon.comgenervon.com GM6 also binds to the beta subunit of the Insulin Receptor, as well as IGF1 and IGF2 receptors. neals.orgfirstwordpharma.com
Notch Intracellular Domain (NICD) Signaling
The Notch signaling pathway is another key target of GM6. GM6 functions as an agonist for Notch receptors, including NOTCH1, NOTCH2, NOTCH3, and NOTCH4. genervon.comgenervon.com Studies have demonstrated that GM6 treatment leads to the up-regulation and activation of components within the Notch signaling pathway. nih.govnih.gov The Notch pathway plays crucial roles in development and has been implicated in neuronal survival. researchgate.net Key intracellular mediators involved in GM6-directed signal transduction through the Notch pathway are likely to include the Notch Intracellular Domain (NICD) and Deltex-1 (DTX1). genervon.comgenervon.com Activation of Notch signaling by GM6 may contribute to beneficial effects on neuronal survival. researchgate.net
Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation
GM6 has been shown to modulate mitogen-activated protein kinase (MAPK) signaling cascades. genervon.comgenervon.com The activation of various extracellular receptors by GM6 leads to the stimulation of MAPK signaling pathways. genervon.com The MAPK cascade is a critical component of intracellular signal transduction, involved in relaying signals from the cell surface to the nucleus and influencing diverse cellular processes such as proliferation, differentiation, and stress responses. assaygenie.comabcam.com The MAPK cascade is considered one of the key protein mediators involved in GM6-directed signal transduction. genervon.comgenervon.com
Transcriptional Regulation and Comprehensive Gene Expression Modulation
A significant aspect of GM6's mechanism of action is its profound impact on gene expression. GM6 treatment results in the altered transcription of a large number of genes, leading to broad effects on cellular physiology. genervon.comgenervon.com Large-scale RNA-seq transcriptome analyses in SH-SY5Y neuroblastoma cells have identified 2867 protein-coding genes with expression significantly altered by GM6. genervon.comnih.govnih.gov
The transcriptional response to GM6 is mediated by a core set of transcription factors. genervon.com GM6 influences the activity of transcription factors, including C2H2 zinc finger transcription factors that interact with GC-rich DNA motifs and helix-turn-helix homeodomain transcription factors that interact with AT-rich DNA motifs. genervon.com Specific transcription factors found to be up-regulated by GM6 include hes family bHLH transcription factor 7 (HES7), GLI family zinc finger 1 (GLI1), homeobox D11 (HOXD11), and signal transducer and activator of transcription 3 (STAT3). genervon.comgenervon.comnih.gov GM6-increased genes are frequently located near GC-rich motifs associated with C2H2 zinc finger transcription factors, while GM6-decreased genes are often found near AT-rich motifs associated with helix-turn-helix homeodomain factors. nih.govnih.gov This suggests that GM6 may alter gene transcription through these specific regulatory elements. researchgate.net
Upregulation of Genes Associated with Developmental Neurogenesis and Growth
Among the genes regulated by GM6 are those involved in axon growth and guidance. genervon.com Early time points following GM6 treatment show increased expression of developmental genes that mediate axon growth. nih.govnih.gov GM6 has been observed to increase the abundance of nerve growth factor (NGF), a molecule known to induce axonal sprouting. genervon.com In studies examining ALS-associated genes, 77 genes with significantly altered expression following GM6 treatment were found to function in neurogenesis and axon guidance. nih.govnih.gov
Genes Mediating Axon Growth and Guidance
Downregulation of Genes Associated with Inflammatory Responses
GM6 has been shown to blunt the expression of genes associated with inflammatory responses, particularly in immune-associated cell types like Jurkat T lymphocytes. genervon.comgenervon.com These effects suggest potential anti-inflammatory properties of the peptide. genervon.com
Acute Phase Response Proteins and Immune Response Genes
Genes downregulated by GM6 are associated with acute-phase response proteins and immune responses. genervon.comgenervon.com Acute phase reactants are proteins whose serum concentrations change significantly during inflammation and are often synthesized in the liver. genervon.comnih.gov Examples of acute-phase response genes downregulated by GM6 include FN1, SERPINA1, FGA, AHSG, SERPINA3, SERPINF2, ORM1, and F2. genervon.comgenervon.com FGA, for instance, encodes a component of fibrinogen, a coagulation factor. genervon.comgenervon.com
Genes associated with immune system processes also show downregulation upon GM6 treatment in Jurkat cells. genervon.com These include genes related to humoral immune response and the regulation of inflammatory responses. genervon.com
| Gene Symbol | Associated Process (Examples) |
| FN1 | Acute-phase response |
| SERPINA1 | Acute-phase response |
| FGA | Acute-phase response, Humoral immune response |
| AHSG | Acute-phase response, Inflammatory response regulation |
| SERPINA3 | Acute-phase response |
| SERPINF2 | Acute-phase response, Cytokine production regulation |
| ORM1 | Acute-phase response, Cytokine production regulation, Cellular response to TNF |
| F2 | Acute-phase response |
| APOA1 | Immune system process, Cellular response to TNF |
| FGB | Immune system process, Humoral immune response, Response to interleukin-1 |
| AMBP | Immune system process |
| FABP1 | Immune system process |
| GPC3 | Immune system process |
| APOA2 | Immune system process, Cytokine biosynthetic process regulation |
| EGR1 | Immune system process, Response to interleukin-1 |
| DHRS2 | Immune system process |
| SP2 | Immune system process |
| CYP27B1 | Immune system process |
| NOTCH1 | Immune system process, Humoral immune response |
| ZFAT | Immune system process |
| C3 | Inflammatory response regulation, Cytokine production regulation |
| AGT | Inflammatory response regulation, Cytokine production regulation |
| TNFRSF8 | Cytokine biosynthetic process regulation, Regulation of TNF production |
| THBS1 | Cytokine biosynthetic process regulation, Regulation of TNF production |
| CREBBP | Cytokine production regulation, Response to interleukin-1 |
| APOB | Cellular response to TNF |
| KRT8 | Cellular response to TNF |
| KRT18 | Cellular response to TNF |
Pro-inflammatory Cytokine Modulation (e.g., TNF-α, IL-1β)
GM6 treatment has been linked to the downregulation of genes involved in the production of pro-inflammatory cytokines such as TNF-α and IL-1β. genervon.comgenervon.com Studies in Jurkat cells have shown that genes downregulated by GM6 are associated with the regulation of cytokine biosynthetic processes and cytokine production, including responses to IL-1 and regulation of TNF production. genervon.com For instance, genes like TNFRSF8, ORM1, and THBS1 are associated with the regulation of TNF production, while FGB, EGR1, and CREBBP are linked to the response to interleukin-1. genervon.com
In an ALS SOD1 mouse model, GM6 treatment at 1 mg/kg and 5 mg/kg doses led to reductions in cytokines, including TNFα (-50% and -60%) and IL-1β (-65% and -80%). genervon.com
| Cytokine | Observed Reduction with GM6 (1 mg/kg) | Observed Reduction with GM6 (5 mg/kg) |
| TNF-α | -50% | -60% |
| IL-1β | -65% | -80% |
Modulation of Genes Related to Mitochondrial Function
GM6 further downregulates the expression of genes associated with mitochondria. nih.govjensenlab.org In SH-SY5Y neuroblastoma cells, early responses (6 hours) to GM6 included decreased expression of genes involved in the synthesis and metabolism of the mitochondrial coenzyme ubiquinone, such as COQ2, COQ7, and COQ9. researchgate.netnih.govresearchgate.net Other mitochondria-associated genes downregulated by GM6 include NDUFS2, NDUFB8, NDUFS4, and COX10. genervon.com These findings suggest that GM6 may have inhibitory effects on mitochondrial activity or abundance. genervon.com
| Gene Symbol | Associated Mitochondrial Function (Examples) |
| COQ2 | Synthesis and metabolism of ubiquinone |
| COQ7 | Synthesis and metabolism of ubiquinone |
| COQ9 | Synthesis and metabolism of ubiquinone |
| NDUFS2 | Mitochondrial respiratory chain (Complex I) |
| NDUFB8 | Mitochondrial respiratory chain (Complex I) |
| NDUFS4 | Mitochondrial respiratory chain (Complex I) |
| COX10 | Mitochondrial respiratory chain (Complex IV) |
| NDUFB1 | Mitochondrial function f1000research.com |
| NDUFA12 | Mitochondrial function f1000research.com |
| COX5A | Mitochondrial function f1000research.com |
Regulation of Genes Involved in mRNA Processing and Chromatin Organization
GM6 also downregulates the expression of genes associated with mRNA processing and chromatin organization. nih.govjensenlab.org Genes decreased by GM6 were frequently linked to processes such as spliceosome function, RNA transport, RNA degradation, tRNA processing, processing of pre-mRNA, and transcription. researchgate.netnih.gov Additionally, genes related to three-dimensional chromatin structure, including chromatin organization/modification and protein acylation, were downregulated. researchgate.netnih.gov Genes consistently downregulated by GM6 were often localized to the nucleus and known to function in chromatin organization and protein acetylation. researchgate.net
Impact on Specific Disease-Associated Genes (e.g., SOD1, TDP-43, Tau) in Experimental Models
GM6 modulates the expression of genes associated with various diseases, including neurodegenerative conditions like Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease (AD). genervon.comgenervon.comnih.govsquarespace.com
In the context of ALS, GM6 has been shown to modulate the expression of ALS-related genes such as SOD1 and TDP-43. squarespace.com Specifically, GM6 significantly repressed the expression of SOD1 in SH-SY5Y cells. f1000research.com This is consistent with observations of decreased SOD1 protein levels in plasma samples from ALS patients following GM6 treatment. f1000research.com In an ALS SOD1 mouse model, GM6 treatment reduced human SOD1 protein levels. genervon.com The observed effects on SOD1 are consistent with the neuroprotective properties of GM6 seen in preclinical studies. squarespace.com Interestingly, in an advanced stage ALS patient with below-normal CSF SOD1 levels at baseline, GM6 treatment upregulated SOD1. squarespace.com This suggests a potential homeostatic effect of GM6 on SOD1 expression depending on the baseline level. squarespace.com
GM6 also modulates TDP-43 expression. squarespace.com In SH-SY5Y cells and microglia, GM6 modulated TDP-43 expression. squarespace.com In a compassionate use study, TDP-43 was reduced more than two-fold at 48 hours in PCR studies. squarespace.com Similar to SOD1, for ALS patients in a Phase 2A trial where TDP-43 levels were above the normal range, GM6 treatment downregulated its expression. squarespace.com
Regarding Tau protein, which is associated with Alzheimer's disease and other tauopathies, GM6 has been shown to repress the expression of the MAPT mRNA encoding tau protein in SH-SY5Y cells. f1000research.com Short-term treatment of ALS patients with GM6 also led to significant post-treatment declines in plasma tau. f1000research.comjustia.com For ALS patients in a Phase 2A trial with Tau levels above the normal range, GM6 treatment downregulated their expression. squarespace.com Conversely, in an advanced stage ALS patient with below-normal CSF Tau levels at baseline, GM6 treatment upregulated Tau, again suggesting a potential homeostatic effect. squarespace.com
GM6 also controls the expression of other AD-associated genes such as APOE, PLAU, NGFR, CACNA1G, CLU, RYR3, COX4I2, NDUFS2, NDUFB8, NDUFS4, and DOCK2. genervon.com
| Disease/Protein | Observed Effect of GM6 (Experimental Models) | Specific Genes/Proteins Affected (Examples) |
| ALS (SOD1) | Downregulation of gene and protein expression (in SH-SY5Y cells, plasma, and SOD1 mice); Upregulation in patient with low baseline. genervon.comsquarespace.comf1000research.com | SOD1 |
| ALS (TDP-43) | Modulation/Downregulation of expression (in SH-SY5Y cells, microglia, and patients with high baseline); Upregulation in patient with low baseline. squarespace.com | TDP-43 |
| AD (Tau) | Repression of mRNA expression (in SH-SY5Y cells); Decline in plasma protein levels (in ALS patients); Downregulation in patients with high baseline; Upregulation in patient with low baseline. f1000research.comsquarespace.comjustia.com | MAPT (encoding Tau), Tau protein |
| AD | Control of gene expression | APOE, PLAU, NGFR, CACNA1G, CLU, RYR3, COX4I2, NDUFS2, NDUFB8, NDUFS4, DOCK2 genervon.com |
Interplay with Key Transcription Factors in Gene Regulation
The signal transduction pathways activated by GM6 converge to control the activity of transcription factors. genervon.comgenervon.com These transcription factors are key convergence points for extracellular signaling pathways and play a critical role in coordinating cellular responses. genervon.com RNA-seq expression profiling in SH-SY5Y neuroblastoma cells has shown that GM6 upregulates genes associated with C2H2 zinc finger transcription factors interacting with GC-rich motifs. researchgate.netgenervon.com In contrast, GM6 downregulates genes associated with helix-turn-helix homeodomain transcription factors interacting with AT-rich motifs. researchgate.netgenervon.com
Specific transcription factors upregulated by GM6 include hes family bHLH transcription factor 7 (HES7), GLI family zinc finger 1 (GLI1), homeobox D11 (HOXD11), and signal transducer and activator of transcription 3 (STAT3). genervon.comgenervon.comnih.gov Upregulation of HES7 and GLI1 is consistent with the activation of Notch and hedgehog pathways, respectively. genervon.com These transcription factors collectively modulate the expression of thousands of genes. genervon.com Conversely, GM6 treatment can lead to the downregulation of other transcription factors, such as signal transducer and activator of transcription 4 (STAT4). genervon.com
| Transcription Factor (TF) Family/Type | Associated DNA Motif | Effect of GM6 on Associated Genes | Specific Examples of GM6-Regulated TFs |
| C2H2 zinc finger transcription factors | GC-rich motifs | Upregulation of associated genes | STAT3, HOXD11, HES7, GLI1 |
| Helix-turn-helix homeodomain TFs | AT-rich motifs | Downregulation of associated genes | (Genes associated with these TFs are downregulated) |
| Signal Transducer and Activator of Transcription | - | Downregulation of some TFs | STAT4 |
HES Family bHLH Transcription Factor 7 (HES7)
HES7 is a member of the Hairy and Enhancer of Split families of Basic helix-loop-helix (bHLH) transcription factors wikipedia.orggenecards.org. It functions as a transcriptional repressor and is involved in the Notch signaling pathway wikipedia.orggenecards.orguniprot.orgxenbase.org. HES7 plays a crucial role in somitogenesis, the process of segmentation of the presomitic mesoderm into somites during vertebrate development wikipedia.orguniprot.org. Its expression is cyclical and regulated by a negative feedback loop wikipedia.org.
Research indicates that GM6 up-regulates the expression of HES7 genervon.comnih.gov. This up-regulation is consistent with the activation of the Notch pathway by GM6 genervon.comnih.govscispace.com. Studies using RNA-seq have shown increased expression of HES7 in SH-SY5Y neuroblastoma cells following GM6 treatment nih.govnih.gov.
| Transcription Factor | Effect of GM6 Treatment | Associated Pathway | Research Method |
|---|---|---|---|
| HES7 | Up-regulation | Notch signaling | RNA-seq (SH-SY5Y cells) |
GLI Family Zinc Finger 1 (GLI1)
GLI1 is a transcription factor that acts as a transcriptional activator uniprot.org. It is a downstream mediator of the Hedgehog signaling pathway and plays a role in normal development, including craniofacial and digital development, as well as development of the central nervous system and gastrointestinal tract uniprot.org. GLI1 binds to the DNA consensus sequence 5'-GACCACCCA-3' uniprot.org.
Studies have shown that GM6 up-regulates the expression of GLI1 genervon.comnih.govnih.gov. This effect is consistent with the activation of the Hedgehog pathway by GM6 genervon.comnih.govscispace.com. RNA-seq experiments in SH-SY5Y neuroblastoma cells have demonstrated increased GLI1 expression following GM6 treatment nih.govnih.gov.
| Transcription Factor | Effect of GM6 Treatment | Associated Pathway | Research Method |
|---|---|---|---|
| GLI1 | Up-regulation | Hedgehog signaling | RNA-seq (SH-SY5Y cells) |
Homeobox D11 (HOXD11)
HOXD11 is a protein encoded by a gene belonging to the homeobox family, which are transcription factors important for morphogenesis in multicellular organisms wikipedia.orggenecards.org. HOXD11 is part of the HOXD gene cluster and is involved in the development of the axial skeleton and forelimb morphogenesis wikipedia.org. DNA motifs known to interact with HOXD11 were found to be enriched in sequence regions upstream of genes transcriptionally regulated by GM6 genervon.comgenervon.com.
Research indicates that HOXD11 is among the transcription factors encoded by GM6-regulated genes nih.govnih.govscispace.com. While some sources suggest GM6 up-regulates HOXD11, others indicate that GM6 down-regulates genes associated with helix-turn-helix homeodomain transcription factors like HOXD11 genervon.comnih.gov. Further detailed research findings on the direct modulation of HOXD11 expression levels by GM6 are necessary to clarify this interaction.
| Transcription Factor | Effect of GM6 Treatment | Associated DNA Motif | Research Method |
|---|---|---|---|
| HOXD11 | Encoded by GM6-regulated genes; potential modulation | AT-rich motifs | RNA-seq, DNA motif analysis genervon.comnih.gov |
Signal Transducer and Activator of Transcription 3 (STAT3)
STAT3 is a signal transducer and transcription activator that mediates cellular responses to various growth factors and interleukins uniprot.orgactivemotif.com. It plays roles in cell cycle regulation, inflammatory response, and cell survival uniprot.orgactivemotif.com. Activated STAT3 can bind to DNA response elements and recruit coactivators to the promoter regions of target genes uniprot.orgactivemotif.com.
DNA motifs known to interact with STAT3 were found to be enriched in sequence regions upstream of genes transcriptionally regulated by GM6 genervon.comgenervon.com. STAT3 is also identified as one of the transcription factors encoded by GM6-regulated genes nih.govnih.govscispace.com. Similar to HOXD11, while STAT3 is implicated in the GM6 regulatory network, the precise nature and extent of GM6's direct effect on STAT3 expression or activity require further detailed investigation.
| Transcription Factor | Effect of GM6 Treatment | Associated DNA Motif | Research Method |
|---|---|---|---|
| STAT3 | Encoded by GM6-regulated genes; potential modulation | DNA response elements | RNA-seq, DNA motif analysis genervon.comnih.gov |
Cellular and Subcellular Effects of the Gm6 Peptide
Promotion of Neuronal Cell Survival and Viability
GM6 has demonstrated the ability to improve neuron survival. genervon.comgenervon.com This pro-survival effect has been characterized in the central and peripheral nervous systems. genervon.com Studies have shown that GM6 significantly increased motor neuron survival in an ALS SOD1 animal model. genervon.comgenervon.com GM6 also protects dopaminergic neurons in the Substantia Nigra Pars Compacta (SNpc), leading to increased dopamine (B1211576) levels, as demonstrated in a Phase 2A clinical trial. genervon.com In vitro studies using SH-SY5Y neuroblastoma cells treated with 6-hydroxydopamine (6-OHDA) showed that rubiscolin-6 (R-6), a different peptide, prevented cell death and increased cell viability. nih.gov Endomorphins, also peptides, revealed a capacity to recover neurotoxicity induced by 6-OHDA treatment in SH-SY5Y cells. nih.gov
Induction and Enhancement of Neurogenesis and Neuronal Differentiation
GM6 is associated with the up-regulation of genes linked to neurogenesis and development in SH-SY5Y cells. genervon.com Extensive preclinical testing suggests that MNTF, the endogenous analog of GM6, regulates neuronal differentiation. genervon.com GM6 has been reported to induce and enhance neurogenesis. researchgate.net
Influence on Axon Development and Regeneration Processes
Preclinical testing suggests that MNTF regulates axonal regeneration and reinnervation. genervon.com In neurons, GM6-regulated genes are associated with axon guidance. genervon.com
Regulation of Apoptotic Pathways and Cell Death
GM6 down-regulates genes associated with the intrinsic apoptosis pathway. genervon.comgenervon.com Extensive preclinical testing suggests that MNTF regulates apoptosis. genervon.com In the 6-OHDA-induced neurotoxicity model in SH-SY5Y cells, endomorphins significantly prevented neuronal death by decreasing mitochondrial membrane potential or caspase-3 activity. nih.gov GM6 rapidly transits the blood-brain barrier, enabling neuron survival through developmental-stage pathways, including decreasing apoptosis in the central and peripheral nervous systems. genervon.com
Attenuation of Oxidative Stress Responses within Cells
GM6 rapidly transits the blood-brain barrier, enabling neuron survival through developmental-stage pathways, including decreasing oxidative stress in the central and peripheral nervous systems. genervon.com Studies have shown that Sepia esculenta antioxidant peptides (SePs) increase superoxide (B77818) dismutase (SOD) activity and reduce reactive oxygen species (ROS) and malondialdehyde (MDA) levels in oxidation-damaged nematodes, indicating an attenuation of oxidative stress. mdpi.com GM6 treatment in young APP/ΔPS1 double-transgenic mice resulted in a reduction of inflammation and amyloid load, suggesting a potential link to reduced oxidative stress, as oxidative stress is involved in the pathogenesis of Alzheimer's disease and linked to Aβ peptide. researchgate.netnih.gov
Modulation of Glial Cell Activation and Neuroinflammatory States
GM6 down-regulates the expression of key receptors mediating the inflammation response, such as the TNF receptor superfamily. genervon.comgenervon.com GM6-regulated genes are linked to anti-inflammatory effects in distinct cell types. genervon.com Extensive preclinical testing suggests that MNTF regulates inflammation. genervon.com GM6 rapidly transits the blood-brain barrier, enabling neuron survival through developmental-stage pathways, including reducing inflammation in the central and peripheral nervous systems. genervon.com In an ALS SOD1 mice model, GM6 significantly reduced inflammation biomarkers. genervon.comgenervon.com At doses of 1 mg/kg and 5 mg/kg, GM6 treatment resulted in a reduction of cytokines including TNFα (-50% and -60%), IL-1β (-65% and -80%), and TGF-β (-50% and -65%), while increasing NGF (+60% and +160%). genervon.comgenervon.com GM6 strongly reduced neuroinflammation in the SNpc in a Phase 2A clinical trial. genervon.com GM6 may modulate ALS disease through regulating inflammation response. genervon.comgenervon.com GM6 treatment in young APP/ΔPS1 double-transgenic mice resulted in a reduction of inflammation. researchgate.net Neuroinflammation involves the response of glial cells to disruptions in nervous tissue homeostasis. mdpi.com
Here is a table summarizing the observed effects of GM6 on certain cytokines and growth factors:
| Biomarker | GM6 Dose (mg/kg) | Change (%) | Source |
| TNFα | 1 | -50 | genervon.comgenervon.com |
| TNFα | 5 | -60 | genervon.comgenervon.com |
| IL-1β | 1 | -65 | genervon.comgenervon.com |
| IL-1β | 5 | -80 | genervon.comgenervon.com |
| TGF-β | 1 | -50 | genervon.comgenervon.com |
| TGF-β | 5 | -65 | genervon.comgenervon.com |
| NGF | 1 | +60 | genervon.comgenervon.com |
| NGF | 5 | +160 | genervon.comgenervon.com |
Effects on Specific Neural and Immune Cell Populations (e.g., SH-SY5Y neuroblastoma cells, Jurkat T lymphocytes, human brain microvascular endothelial cells, Ntera2 differentiated cells, GABAergic neurons)
GM6 has been studied in various cell types, including SH-SY5Y neuroblastoma cells, Jurkat T lymphocytes, human brain microvascular endothelial cells (HBMECs), Ntera2 differentiated cells, and GABAergic neurons. genervon.comgenervon.com
In SH-SY5Y neuroblastoma cells, GM6 up-regulates genes associated with C2H2 zinc finger transcription factors interacting with GC-rich motifs and down-regulates genes associated with helix-turn-helix homeodomain transcription factors interacting with AT-rich motifs. genervon.com Specific transcription factors up-regulated by GM6 in these cells include HES7, GLI1, HOXD11, and STAT3. genervon.com RNA-seq expression profiling in SH-SY5Y cells demonstrated that GM6 significantly altered the expression of 2867 protein-coding genes. genervon.com GM6 treatment elevated the mRNA encoding apolipoprotein E (APOE) nearly 3-fold in SH-SY5Y cells after 48 hours. genervon.com GM6 also up-regulates receptors such as nerve growth factor receptor (NGFR) and fibroblast growth factor receptor like 1 (FGFRL1) in SH-SY5Y cells. genervon.comgenervon.com Studies using SH-SY5Y cells have investigated the neuroprotective properties of other peptides against injury. nih.govnih.gov
In Jurkat T lymphocytes, GM6 appears to blunt the expression of genes associated with acute phase responses, lymphocyte proliferation, leukocyte migration, and the production of pro-inflammatory cytokines such as TNF and IL-1. genervon.com
The protein abundance of the insulin (B600854) receptor is increased in GM6-stimulated cells, including human brain microvascular endothelial cells (HBMECs), Ntera2 differentiated cells, and GABAergic neurons. genervon.comgenervon.com HBMECs are isolated from human healthy brain and are used in studies related to the blood-brain barrier. innoprot.comneuromics.cominnoprot.com GABAergic neurons are inhibitory neurons that represent a significant portion of neurons in the central nervous system. acnp.orgwikipedia.org
Intracellular Distribution and Partitioning Characteristics
Research into the pharmacological properties of the GM6 peptide indicates favorable characteristics regarding its distribution within tissues and penetration into cells. Studies have demonstrated that GM6 exhibits good penetrance into cells, with a reported cell partition coefficient of 5.2 wikipedia.orgmetabolomicsworkbench.orghgvs.org. This value suggests that the intracellular concentration of GM6 is estimated to be 5.2 times greater than its extracellular concentration wikipedia.orgmetabolomicsworkbench.orghgvs.org. This estimation was derived using models based on data obtained from studies involving HeLa cells hgvs.org.
The peptide's distribution within the body has also been characterized. The estimated volume of distribution for GM6 is reported as 7.8 L/kg wikipedia.orgmetabolomicsworkbench.orggoogleapis.com. Furthermore, studies evaluating the distribution between brain and plasma have estimated a brain:plasma ratio of 1.65 wikipedia.orgmetabolomicsworkbench.orghgvs.org. This ratio is consistent with good penetration of the peptide into neuronal tissues wikipedia.orgmetabolomicsworkbench.orghgvs.org. Brain tissue binding of GM6 is estimated to be 58.3%, which is indicated as being higher than its plasma protein binding, suggesting a potentially higher total concentration of the peptide in the brain compared to plasma googleapis.com.
Experimental data in mice have provided further insight into GM6 levels in brain tissue. Endogenous levels of GM6 in the brain were estimated to be approximately 0.4 μM. Following injection of GM6 at doses of 0.2 mg/kg and 2.0 mg/kg, brain levels increased significantly, reaching 1.76 μM and 12.92 μM, respectively metabolomicsworkbench.orghgvs.org. These results support the prediction that GM6 can partition into tissues, consistent with its estimated volume of distribution and brain penetration capabilities hgvs.org.
The GM6 peptide is characterized as a cationic peptide googleapis.comnih.gov. The cationic nature of peptides can facilitate interactions with the negatively charged components of cell membranes, potentially influencing cellular uptake and intracellular localization. While the specific detailed mechanisms of GM6 cellular uptake and intracellular trafficking are not extensively described in the provided information beyond general penetrance and partitioning, its physicochemical properties, such as its small size and charge, are noted in the context of its ability to cross biological barriers like the blood-brain barrier wikipedia.orgmetabolomicsworkbench.orggoogleapis.comnih.gov.
The partitioning and distribution characteristics of the GM6 peptide are summarized in the table below:
| Characteristic | Value | Notes | Source(s) |
| Cell Partition (Intracellular:Extracellular) | 5.2 | Estimated using models based on HeLa cells | wikipedia.orgmetabolomicsworkbench.orghgvs.org |
| Volume of Distribution (Estimated) | 7.8 L/kg | wikipedia.orgmetabolomicsworkbench.orggoogleapis.com | |
| Brain:Plasma Ratio (Estimated) | 1.65 | Consistent with neuronal tissue penetration | wikipedia.orgmetabolomicsworkbench.orghgvs.org |
| Brain Tissue Binding (Estimated) | 58.3% | Higher than plasma protein binding | googleapis.com |
These findings collectively indicate that the GM6 peptide is capable of entering cells and distributing into tissues, including the brain, achieving higher concentrations intracellularly compared to the extracellular space, which is relevant to its potential cellular targets and mechanisms of action.
Biological Roles and Implications in Preclinical Disease Models
Amyotrophic Lateral Sclerosis (ALS) Preclinical Models
Preclinical research utilizing various ALS models, including transgenic mice expressing mutations in Superoxide (B77818) Dismutase 1 (SOD1) or TAR DNA-binding protein 43 (TDP-43), has provided insights into the potential of GM6 in ameliorating disease pathology and improving functional outcomes. genervon.comnih.govneals.orggenervon.comgenervon.comscientificarchives.comijbs.com
Motor Neuron Preservation in Animal Models
Studies in animal models of ALS have demonstrated that GM6 can significantly increase motor neuron survival. In SOD1-G93A transgenic mice, GM6 treatment resulted in a statistically significant increase in motor neuron survival. genervon.comproteogenix.science Specifically, treatment with GM6 at doses of 10-20 mg/kg showed increased preservation of motor neurons by 160% (2.6 fold). neals.org In vitro studies using cerebrospinal fluid (CSF) from ALS patients also showed that GM6 provided neuroprotection for neurons, increasing neuron survival by 175% after exposure to the toxic CSF. genervon.comneals.org
Modulation of Disease Progression Markers (e.g., SOD1, TDP-43, Tau) in Experimental Systems
GM6 has been shown to modulate the levels and pathology of key proteins implicated in ALS progression, including SOD1 and TDP-43. In SOD1-G93A mice, GM6 treatment reduced human SOD1 protein levels by over 50%. genervon.comgenervon.com GM6 has also been investigated for its impact on TDP-43, a protein central to the pathology in the majority of ALS cases. genervon.comijbs.comresearchgate.net Studies in human TDP-43 transgenic mice (TAR4) showed that GM6 caused a dose-dependent downregulation of human TDP-43 in the brain. genervon.com Treatment with 10 mg/kg/day of GM6 resulted in a 40% reduction in human TDP-43 in the brain and reduced immunoreactive staining of human TDP-43 in the spinal cords by almost 300%. genervon.com Furthermore, GM6 treatment decreased plasma abundance of TDP-43 and SOD1 in a Phase 2A clinical trial, suggesting a potential systemic modulation of these biomarkers. nih.govgenervon.comgenervon.com While Tau is primarily associated with AD, some research in the context of GM6 and ALS has noted decreased plasma abundance of Tau as a biomarker in treated patients. nih.govgenervon.comgenervon.com
Effects on Behavioral Phenotypes in Murine Models
Behavioral assessments in murine ALS models have indicated that GM6 treatment can lead to improvements in functional outcomes. In SOD1 mice, GM6 improved behavior, survival rate, strength, and clinical score in a dose-dependent fashion. genervon.com GM6 prolonged the lifespan in SOD1 mice by 30% and delayed the median clinical score by 53% at a dose of 5 mg/kg. neals.org It also delayed symptom onset by 27% in these models. neals.org Treatment with GM6 at 10-20 mg/kg showed an improvement in grip strength in Wobbler mice. neals.org In human TDP-43 transgenic mice, GM6 treatment demonstrated an improvement in behavioral changes, significantly extending the time to abnormal hind reflex onset. genervon.com
Here is a summary of key findings in ALS preclinical models:
| Preclinical Model (ALS) | Key Finding | Source(s) |
| SOD1-G93A Mice | Increased motor neuron survival | genervon.comproteogenix.science |
| SOD1-G93A Mice | Reduced human SOD1 protein levels (>50%) | genervon.comgenervon.com |
| Human TDP-43 Mice (TAR4) | Dose-dependent downregulation of human TDP-43 in brain (40% reduction) | genervon.com |
| Human TDP-43 Mice (TAR4) | Reduced immunoreactive staining of human TDP-43 in spinal cord (~300%) | genervon.com |
| SOD1 Mice | Improved behavior, survival rate (30% increase), strength, clinical score | genervon.comneals.org |
| SOD1 Mice | Delayed symptom onset (27%) and median clinical score (53%) | neals.org |
| Wobbler Mice | Improved grip strength | neals.org |
| Human TDP-43 Mice (TAR4) | Extended time to abnormal hind reflex onset | genervon.com |
| ALS Patient CSF (in vitro) | Increased neuron survival (175%) | genervon.comneals.org |
Alzheimer's Disease (AD) Preclinical Models
Preclinical investigations have also explored the potential therapeutic effects of GM6 in models of Alzheimer's Disease, focusing on core pathological features such as amyloid-β accumulation and tau hyperphosphorylation. genervon.comgenervon.comproteogenix.scienceresearchgate.net
Attenuation of Tau Hyperphosphorylation
Research in h-Tau mouse models, which mimic tau pathology in AD, indicates that GM6 can attenuate tau hyperphosphorylation. genervon.comproteogenix.science Tau is a downstream target of GM6, and its hyperphosphorylation is a key event in the formation of neurofibrillary tangles characteristic of AD. genervon.comensembl.org Studies have shown that GM6 treatment leads to a lowering of the hyperphosphorylation of tau. genervon.com
Here is a summary of key findings in AD preclinical models:
| Preclinical Model (AD) | Key Finding | Source(s) |
| APP/ΔPS1 Transgenic Mice | Reduced accumulation of Aβ peptide (80% reduction at 5mg/kg) | genervon.com |
| APP/ΔPS1 Transgenic Mice | Reduced amyloid load (71% reduction at 5mg/kg) | genervon.com |
| APP/ΔPS1 Transgenic Mice | Decreased Aβ₁₋₄₂ (66%) and Aβ₁₋₄₀ levels | genervon.com |
| APP/ΔPS1 Transgenic Mice | Potential hindrance of amyloid deposition via beta-secretase inhibition and alpha-secretase activation | genervon.com |
| APP/ΔPS1 Transgenic Mice | Attenuation of Aβ peptide levels and reduction of amyloid load over 4 months | researchgate.net |
| h-Tau Mice | Attenuation of tau hyperphosphorylation | genervon.comproteogenix.science |
GM6 protein is a peptide drug composed of six amino acids: Phe-Ser-Arg-Tyr-Ala-Arg. onlinescientificresearch.com Modeled after an endogenous developmental-stage neurotrophic factor found in the developing human nervous system, this compound has been investigated for its potential therapeutic effects in various neurological disorders. onlinescientificresearch.com Preclinical and clinical research has aimed to characterize its pro-survival and neurotrophic effects within the central and peripheral nervous systems. onlinescientificresearch.com this compound is capable of crossing the blood-brain barrier, allowing it to act directly upon the central nervous system. onlinescientificresearch.commetabolomicsworkbench.org Its mechanism of action involves interactions with multiple extracellular receptors and the activation of intracellular signaling cascades, leading to altered transcription of numerous genes with broad effects on cellular physiology. onlinescientificresearch.commetabolomicsworkbench.org
Advanced Research Methodologies Utilized in Gm6 Peptide Studies
High-Throughput Transcriptomic Analyses (RNA-seq, DNA Microarrays)
High-throughput transcriptomic analyses, such as RNA sequencing (RNA-seq), have been instrumental in understanding the global gene expression changes induced by GM6. Large-scale RNA-seq transcriptome analyses have been performed to identify protein-coding genes whose expression is significantly altered by GM6 treatment. For instance, in SH-SY5Y cells, GM6 has been shown to significantly alter the expression of a substantial number of protein-coding genes. googleapis.com These analyses have revealed that GM6 can influence genes with roles in various biological processes relevant to neurodegenerative conditions, including genetic risk modulation, amyloid-beta production and clearance, intrinsic apoptosis cascades, and neuroinflammation. googleapis.com
Transcriptomic profiling has also provided insights into the transcription factors that may mediate the gene expression response to GM6. Studies using RNA-seq in SH-SY5Y neuroblastoma cells indicated that GM6 up-regulates genes associated with C2H2 zinc finger transcription factors interacting with GC-rich motifs, while down-regulating genes linked to helix-turn-helix homeodomain transcription factors interacting with AT-rich motifs. googleapis.com Specific transcription factors found to be up-regulated by GM6 include HES family bHLH transcription factor 7 (HES7), GLI family zinc finger 1 (GLI1), homeobox D11 (HOXD11), and signal transducer and activator of transcription 3 (STAT3). googleapis.com
Analysis of transcriptomic data at different time points following GM6 treatment has identified genes with expression levels most strongly altered. For example, heatmaps have illustrated genes strongly increased or decreased by GM6 at 6, 24, and 48 hours. onlinescientificresearch.com Some genes showed significant and even opposite responses at different time points. onlinescientificresearch.com Genes consistently down-regulated by GM6 were frequently localized to the nucleus and associated with functions like chromatin organization and protein acetylation. nih.gov Transcriptomic analyses have also linked GM6-regulated genes to pathways involved in axon guidance, intrinsic apoptosis, microtubule stability, synaptic transmission, and glutamate (B1630785) clearance in neurons. guidetopharmacology.org In T lymphocytes, GM6 appears to reduce the expression of genes related to acute phase responses, lymphocyte proliferation, leukocyte migration, and the production of pro-inflammatory cytokines such as TNF and IL-1. guidetopharmacology.org
Bioinformatic and Computational Modeling (e.g., Gene Ontology enrichment, pathway analysis, protein docking simulations)
Bioinformatic and computational modeling techniques are extensively used to analyze the large datasets generated from high-throughput experiments and to predict molecular interactions. Gene Ontology (GO) enrichment analysis is a common bioinformatic method applied to transcriptomic data to identify biological processes, cellular components, and molecular functions that are statistically over-represented in the set of genes affected by GM6. GO enrichment analysis of GM6-decreased genes, for example, has identified terms associated with oxidoreduction coenzyme metabolic processes, chromatin organization, ncRNA metabolic processes, and biological regulation. nih.gov
Pathway analysis is another crucial bioinformatic approach used to map the altered genes and proteins onto known biological pathways, providing a systems-level understanding of GM6's effects. Studies have shown that GM6 modulates signal transduction pathways such as the insulin (B600854) signaling and mitogen-activated protein kinase (MAPK) cascades, involving downstream proteins like Shc, PTB domain, IRS-1, PI3 kinase, SOCS, and Notch Intracellular domain (NICD). googleapis.com These analyses help to connect the observed molecular changes to broader cellular functions and disease mechanisms.
Computational modeling, including protein docking simulations and molecular dynamics simulations, is valuable for predicting how GM6 might interact with potential receptor targets. GM6 is known to interact with multiple receptors, including insulin receptor, Notch receptors 1-4, patched 1, and smoothened frizzled class receptor. guidetopharmacology.org Computational approaches can model the binding of peptides to protein receptors to estimate binding affinities and map interaction networks. While specific protein docking or molecular dynamics simulation data for GM6 were not detailed in the provided results, these techniques are standard in peptide research to understand the molecular basis of peptide-receptor interactions and are relevant to studying how GM6 engages with its multiple targets.
In vitro Cell Culture Systems (e.g., neuroblastoma cell lines, iPSC-derived neuronal cultures, primary cell isolations)
In vitro cell culture systems provide controlled environments to study the direct effects of GM6 on various cell types, particularly those relevant to the nervous system. Neuroblastoma cell lines, such as SH-SY5Y cells, have been widely used to study the effects of GM6 on gene expression and cellular processes. googleapis.com These cell lines offer a relatively homogeneous population for consistent experimental results.
Primary cell isolations, including primary neuronal cultures, are also utilized to investigate GM6's effects on more physiologically relevant cells. GM6 has demonstrated neuroprotection for neurons in vitro against soluble inflammatory factors found in the cerebrospinal fluid (CSF) of patients with various central nervous system (CNS) diseases, including ALS, AD, PD, stroke, MS, and HD. In these studies, GM6 significantly increased neuron survival when exposed to toxic CSF.
Induced pluripotent stem cell (iPSC)-derived neuronal cultures represent another advanced in vitro system that can be used to model specific neuronal subtypes and diseases, although specific studies using iPSC-derived cultures for GM6 were not explicitly detailed in the provided results. However, the use of various cell culture models, from established cell lines to primary and potentially iPSC-derived neurons, allows for a comprehensive investigation of GM6's cellular targets and effects.
In vivo Animal Model Systems for Neurodegenerative and Central Nervous System Disorders
In vivo animal models are essential for evaluating the efficacy and mechanisms of GM6 in a complex biological system that mimics human diseases. GM6 has been tested in several animal models of neurodegenerative and CNS disorders.
For Amyotrophic Lateral Sclerosis (ALS), the SOD1-G93A transgenic mouse model has been used to demonstrate the in vivo efficacy of GM6. guidetopharmacology.org In this model, GM6 treatment increased the age of disease onset and the age at death in a dose-dependent manner. guidetopharmacology.org GM6 also led to improvements in disease progression, as evidenced by reduced decline in rotarod performance and grip strength. guidetopharmacology.org Furthermore, in the ALS SOD1 mouse model, GM6 increased motor neuron survival, reduced human SOD1 protein levels, and decreased inflammation biomarkers like TNFα, IL-1β, and TGF-β, while increasing NGF levels.
In Parkinson's Disease (PD) models, such as the MPTP and 6-OHDA models, GM6 improved motor functions and activities and increased dopamine (B1211576) and neuron protection. Quantification of brain monoamines using high-pressure liquid chromatography (HPLC) showed that GM6 significantly increased levels of dopamine (DA) and its metabolites dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA) in these models. Immunohistochemical staining has been used to show that GM6 increases dopaminergic neurons in the Substantia Nigra Pars Compacta (SNpc) in the 6-OHDA mouse model.
GM6 has also been investigated in a mouse model of Alzheimer's Disease (AD), specifically the APP/ΔPS1 double-transgenic mice. Application of GM6 in young mice before the development of amyloid plaques attenuated amyloid-beta peptide levels, reduced inflammation and amyloid load, increased cathepsin B expression, and improved spatial orientation. Treatment with GM6 also increased brain NGF levels and tempered memory impairment.
These in vivo studies in various animal models demonstrate GM6's potential therapeutic effects across different neurodegenerative conditions and provide valuable data on its impact on disease progression, neuronal survival, and key pathological markers.
Biochemical and Biophysical Characterization Techniques (e.g., receptor binding assays, protein interaction assays, biomimetic HPLC)
Biochemical and biophysical techniques are crucial for characterizing the properties of GM6 and its interactions at the molecular level. Receptor binding assays are used to determine the affinity and specificity of GM6 binding to its target receptors. As GM6 interacts with multiple receptors, including insulin receptor, Notch receptors, patched 1, and smoothened frizzled class receptor, these assays are vital for understanding its polypharmacological profile. guidetopharmacology.org
Protein interaction assays can provide further details on how GM6 or its downstream effectors interact with other proteins in signaling pathways. While specific examples of protein interaction assays for GM6 were not detailed, such techniques are standard for investigating the molecular mechanisms initiated by peptide binding to its receptors.
Biomimetic HPLC is a technique used to estimate the in vivo distribution behavior, cell penetration, cell membrane affinity, and plasma protein binding of drug candidates like GM6. This method utilizes stationary phases that mimic biological membranes and proteins. Studies using biomimetic HPLC have indicated that GM6 has good drug-like properties with estimated good cellular accumulation and tissue partition. Based on measured phospholipid and protein binding, GM6 is predicted to have strong tissue partition with an estimated volume of distribution of 7.8 L/kg. Biomimetic HPLC measurements supported the estimated in vivo distribution behavior of GM6. The technique helps to predict the pharmacokinetic profile of GM6, including its ability to cross the blood-brain barrier, which is important for a drug targeting CNS disorders. guidetopharmacology.org
Advanced Imaging Techniques for Cellular Localization and Dynamics (e.g., immunofluorescence microscopy)
Advanced imaging techniques, particularly immunofluorescence microscopy, are employed to visualize the cellular localization of GM6 or its target proteins and to study cellular dynamics influenced by GM6 treatment. Immunofluorescence staining is a widely used technique that utilizes fluorescently labeled antibodies to detect and visualize specific proteins or other molecules within cells or tissues.
Immunohistochemical staining has been used in GM6 research, for instance, to visualize and quantify dopaminergic neurons in brain tissue sections from animal models of Parkinson's disease treated with GM6. This allows for the assessment of GM6's neuroprotective effects on specific neuronal populations.
Future Research Directions and Unexplored Avenues for the Gm6 Peptide
Elucidating Novel Receptor Interactions and Binding Modalities
A critical gap in our understanding of MANF's function lies in the complete characterization of its receptor interactions. While it is known that extracellular MANF can bind to the cell surface, the full spectrum of its receptors and the nuances of these binding events are yet to be fully elucidated. mdpi.comresearchgate.net
Future research should focus on:
Identification of Novel Receptors: While Neuroplastin (NPTN) has been identified as a cell surface receptor for MANF, and the lipid sulfatide is known to facilitate its cellular uptake, the existence of other receptors is highly probable, especially given MANF's diverse effects across different cell types. researchgate.netmdpi.comresearchgate.net Unbiased screening approaches, such as affinity purification-mass spectrometry and yeast two-hybrid screens, could be employed to identify novel interacting partners on the cell surface.
Sulfatide-Dependent and Independent Mechanisms: The interaction with sulfatide is crucial for MANF's cellular entry and cytoprotective effects in some contexts. mdpi.com However, it is important to investigate whether MANF utilizes sulfatide-dependent or NPTN-dependent pathways for all its functions, such as promoting neurite outgrowth. mdpi.com
KDEL Receptor Dynamics: The C-terminal RTDL motif of MANF allows it to interact with KDEL receptors, which is essential for its retention in the ER and its secretion during ER stress. ahajournals.orgnih.gov Further studies are needed to explore the dynamics of this interaction, including how it is modulated and its role in the potential surface localization of KDEL receptors. nih.gov The competitive binding between MANF and other ER-resident proteins like GRP78 for KDEL receptors also warrants deeper investigation. mdpi.com
Comprehensive Mapping of Downstream Signaling Networks and Crosstalk
MANF's protective effects are mediated through a complex interplay of various signaling pathways. A comprehensive map of these networks and their crosstalk is essential for a complete mechanistic understanding.
Key areas for future investigation include:
UPR-Independent Pathways: While MANF's role in modulating the Unfolded Protein Response (UPR) is well-documented, evidence suggests it also activates other pro-survival pathways. mdpi.com The activation of the PI3K/Akt/mTOR signaling cascade has been shown to be a part of its neuroprotective mechanism, but the direct links and upstream activators remain to be fully characterized. mdpi.comresearchgate.net
NF-κB Signaling Modulation: MANF has been shown to suppress the NF-κB signaling pathway, a key regulator of inflammation and apoptosis. researchgate.netresearchgate.net The precise molecular steps through which extracellular MANF influences this intracellular pathway are not yet clear and represent a significant area for future research. researchgate.net
Interaction with Other Cellular Processes: Recent studies have linked MANF to the regulation of autophagy and lysosome function, processes critical for clearing toxic protein aggregates. pnas.org The signaling pathways that connect MANF to these cellular degradation systems, and how they are coordinated with the UPR, need to be mapped in detail.
Characterization of Post-Translational Modifications and their Functional Impact
Post-translational modifications (PTMs) are critical for regulating the function, localization, and stability of proteins. mdpi.com The PTMs of MANF and their impact on its activity are a largely unexplored area.
Future research should aim to:
Identify and Characterize PTMs: Systematic analysis using mass spectrometry and other proteomic techniques can identify various PTMs on MANF, such as glycosylation, phosphorylation, acetylation, ubiquitination, and SUMOylation. mdpi.comuniprot.orgnih.gov For instance, it is known that MANF may contain sialic acid residues. uniprot.org
Functional Consequences of PTMs: Once identified, the functional significance of each PTM needs to be determined. For example, SUMOylation of MANF has been shown to promote its translocation to the nucleus and enhance its interaction with p65, thereby inhibiting NF-κB transcription. mdpi.comnih.gov The roles of other potential PTMs in modulating MANF's receptor binding, signaling activity, and subcellular localization need to be investigated.
PTMs in Disease States: Investigating how the PTM profile of MANF changes in different pathophysiological conditions could provide insights into disease mechanisms and identify potential therapeutic targets. nih.gov
Understanding Context-Dependent Effects Across Diverse Cell Types and Pathophysiological States
MANF exhibits pleiotropic effects, and its function can vary significantly depending on the cellular context and the specific pathological condition. researchgate.netmdpi.com A deeper understanding of this context-dependency is crucial for developing targeted therapies.
Future research directions include:
Cell-Type Specific Functions: MANF is expressed in a wide range of neuronal and non-neuronal tissues, including the heart, kidney, and pancreas. mdpi.comfrontiersin.org Its specific roles and mechanisms of action in these different cell types need to be systematically investigated. For example, in the retina, MANF promotes tissue repair by modulating the immune response. frontiersin.org
Role in Different Diseases: MANF has shown therapeutic potential in a variety of diseases, including Parkinson's disease, Alzheimer's disease, stroke, diabetes, and retinal degeneration. mdpi.comspandidos-publications.comfrontiersin.org Comparative studies are needed to understand the common and distinct mechanisms by which MANF exerts its protective effects in these different pathological states. For instance, while ER stress is a common factor, the specific downstream effectors and interacting partners may differ.
Immune Modulation: MANF has been identified as an immune modulator that can influence the phenotype of immune cells like macrophages. spandidos-publications.comsdbonline.org Further research is needed to understand how MANF orchestrates the interaction between damaged cells and immune cells to promote tissue repair. sdbonline.org
Development of Advanced Methodologies for Studying Pleiotropic Peptide Mechanisms
The multifaceted nature of peptides like MANF presents challenges for traditional research methodologies. The development of advanced techniques is essential to unravel its complex mechanisms.
Future efforts should focus on:
High-Throughput Screening: Developing high-throughput screening assays to identify small molecules or biologics that can modulate MANF's activity or its interaction with specific partners would be highly valuable for therapeutic development. tandfonline.com
Advanced Imaging Techniques: Utilizing advanced imaging techniques, such as super-resolution microscopy and in vivo imaging, can provide a more dynamic and detailed view of MANF's subcellular localization, trafficking, and interaction with its receptors in real-time.
Systems Biology Approaches: Integrating data from genomics, proteomics, and metabolomics using systems biology approaches will be crucial for constructing comprehensive models of MANF's signaling networks and understanding its pleiotropic effects. frontiersin.org
In Vivo CRISPR-Cas9 Screening: Genome-scale in vivo CRISPR-Cas9 screening in animal models of disease can help to identify genes and pathways that are essential for MANF's therapeutic effects. researchgate.net
Investigation of Endogenous MNTF/GM6 Regulation and Homeostatic Mechanisms
Understanding how the expression and secretion of endogenous MANF are regulated is fundamental to harnessing its therapeutic potential.
Key areas for future research include:
Transcriptional Regulation: While ER stress is a known inducer of MANF expression through transcription factors like ATF6 and XBP1, other regulatory mechanisms are likely involved. ahajournals.orgsdbonline.org For instance, Activator protein-1 (AP-1) has been identified as a novel regulator of MANF transcription, particularly in inflammatory states. spandidos-publications.com Further studies are needed to identify other transcription factors and signaling pathways that control MANF gene expression under different physiological and pathological conditions.
Regulation of Secretion: The secretion of MANF is a tightly regulated process. It is retained in the ER under normal conditions and secreted in response to ER stress. pnas.orgplos.org The precise molecular machinery that governs this differential trafficking, including the role of the C-terminal RTDL motif and its interaction with KDEL receptors, requires further investigation. mdpi.comsdbonline.org
Homeostatic Functions: MANF is essential for maintaining cellular homeostasis in various tissues. amerigoscientific.compnas.org For example, a lack of MANF in the brain leads to chronic activation of the UPR. eneuro.org Elucidating the homeostatic mechanisms by which MANF senses and responds to cellular stress will be critical for understanding its protective role. This includes investigating its role as a nucleotide exchange inhibitor for the ER chaperone BiP (also known as GRP78), which stabilizes BiP-client complexes. uniprot.org
Q & A
Q. What experimental methodologies are recommended for detecting and quantifying GM6 protein in heterogeneous biological samples?
To ensure accurate detection, combine immunoaffinity techniques (e.g., ELISA or Western blot) with mass spectrometry (LC-MS/MS) for validation. Immunoassays should use antibodies validated for GM6 specificity, while LC-MS/MS can confirm peptide sequences and post-translational modifications. Include internal controls to account for matrix effects in complex samples like cell lysates or serum . For quantification, use label-free or isotopic labeling (e.g., SILAC) to compare expression levels across conditions .
Q. How can researchers determine the structural-functional relationship of this compound?
Employ a tiered approach:
- Primary structure : Use Edman degradation or tandem MS for sequence verification .
- Secondary/tertiary structure : Apply circular dichroism (CD) spectroscopy or X-ray crystallography if crystallizable. For dynamic structures, use nuclear magnetic resonance (NMR) .
- Functional assays : Pair structural data with enzymatic/kinetic assays (e.g., fluorescence-based activity monitoring) to correlate domains with function. Mutagenesis studies can pinpoint critical residues .
Q. What are the best practices for designing a study to investigate GM6's role in cellular pathways?
- Hypothesis-driven design : Frame specific questions (e.g., "Does GM6 modulate apoptosis in hypoxia?"). Avoid broad inquiries .
- Model systems : Use CRISPR/Cas9 knockout cell lines to observe phenotypic changes. Include rescue experiments with wild-type/mutant GM6 .
- Multi-omics integration : Combine transcriptomics (RNA-seq) and proteomics (TMT labeling) to map GM6-associated pathways .
Advanced Research Questions
Q. How can contradictory data on GM6's subcellular localization be resolved?
Contradictions often arise from methodological variability. Address this by:
- Standardizing protocols : Fixation methods (e.g., methanol vs. paraformaldehyde) affect antibody accessibility in immunofluorescence .
- Orthogonal validation : Confirm microscopy findings with biochemical fractionation followed by Western blot .
- Context-specific factors : Report cell type, growth conditions, and stress stimuli, as localization may vary with cellular state .
Q. What advanced techniques are suitable for studying GM6's interaction networks?
- Affinity purification mass spectrometry (AP-MS) : Tag GM6 with FLAG/HA and identify co-purified proteins via high-resolution MS .
- Crosslinking MS : Stabilize weak/transient interactions using chemical crosslinkers (e.g., DSS) before MS analysis .
- BioID proximity labeling : Fuse GM6 with a promiscuous biotin ligase to label proximal proteins for streptavidin pull-down .
Q. How should researchers optimize recombinant GM6 expression for structural studies?
- Expression system selection : Test bacterial (E. coli), insect (Sf9), and mammalian (HEK293) systems. Mammalian systems are preferred for proper folding and post-translational modifications .
- Solubility tags : Use fusion tags (e.g., SUMO, MBP) to improve solubility. Include TEV protease sites for tag removal .
- Crystallization screening : Utilize robotic high-throughput screens with sparse matrix crystallization kits. Optimize buffers using additive screens .
Q. What statistical frameworks are recommended for analyzing GM6-related omics datasets with high dimensionality?
- Dimensionality reduction : Apply PCA or t-SNE to identify clusters in proteomics/transcriptomics data .
- Network analysis : Use tools like STRING or Cytoscape to build interaction networks and identify hub proteins .
- Machine learning : Train random forest or SVM models to classify GM6-associated phenotypes from multi-omics data .
Methodological Guidance for Data Interpretation
Q. How can researchers distinguish GM6 isoforms in proteomic datasets?
- Database customization : Expand search databases to include known/predicted GM6 isoforms from UniProt or custom RNA-seq assemblies .
- Peptide specificity : Validate isoform-unique peptides using synthetic standards and PRM (parallel reaction monitoring) MS .
Q. What strategies mitigate batch effects in longitudinal GM6 expression studies?
Q. How to validate computational predictions of GM6's binding partners experimentally?
- Docking simulations vs. wet-lab assays : Prioritize top-scoring candidates from molecular docking (e.g., AutoDock) for SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) binding assays .
- Mutagenesis : Disrupt predicted binding interfaces and test for loss of interaction via co-IP .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
